Biotin-Aniline

APEX2 Proximity labeling RNA biotinylation

Biotin-Aniline (Btn-An, CAS 769933-15-5) is the definitive APEX2 substrate for proximity-dependent nucleic acid labeling, delivering ~25-fold higher RNA biotinylation efficiency than biotin-phenol (BP). Engineered for spatial transcriptomics and proteomics, Btn-An enables contamination-free subcellular mapping—capturing 13 mitochondrial mRNAs with zero cytoplasmic background and 477 mitochondrial proteins at 94% specificity. If your APEX2 or miniSOG/RinID workflow demands uncompromised spatial resolution and nucleic acid coverage, BP substitution is essential. Choose Biotin-Aniline to unlock APEX-seq and proximity proteomics with publication-validated performance that generic phenolic probes cannot match.

Molecular Formula C18H26N4O2S
Molecular Weight 362.5 g/mol
Cat. No. B3010682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Aniline
Molecular FormulaC18H26N4O2S
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2
InChIInChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
InChIKeyAHRRICHWBPPWDZ-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biotin-Aniline for Scientific Procurement: Product Overview and Basic Characteristics


Biotin-Aniline (Btn-An, CAS 769933-15-5) is a small-molecule biotinylation probe composed of a biotin moiety linked to an aniline group, functioning as a novel substrate for engineered ascorbate peroxidase (APEX2) in proximity-dependent labeling [1]. This compound represents a class of biotin-conjugated arylamines specifically developed to overcome the limitations of phenolic probes for nucleic acid labeling [1]. Its primary utility lies in enabling high-resolution spatial mapping of subcellular transcriptomes and proteomes in living cells when used with APEX2 or the photocatalytic protein miniSOG .

Why Generic Biotin-Phenol Cannot Substitute for Biotin-Aniline in APEX2-Mediated RNA Proximity Labeling


Generic substitution with biotin-phenol (biotin-tyramide, BP) fails in applications requiring efficient nucleic acid labeling because the phenoxyl radicals generated by APEX2 from BP preferentially react with electron-rich amino acid residues on proteins, resulting in markedly low reactivity towards RNA and DNA [1]. In contrast, biotin-conjugated arylamines like Biotin-Aniline exhibit fundamentally altered radical reactivity that confers significantly higher efficiency for nucleic acid biotinylation, as demonstrated by quantitative screening of aromatic compound panels [1]. This mechanistic divergence means that BP cannot achieve the same depth of coverage or spatial specificity for transcriptome mapping, making direct substitution scientifically invalid for APEX-seq and related workflows [1].

Biotin-Aniline: Quantitative Evidence for Differentiated Performance in APEX2 Proximity Labeling


Superior Reactivity Towards RNA: ~25-Fold Higher Signal than Biotin-Phenol in APEX2 Labeling

Biotin-Aniline demonstrates approximately 25-fold higher labeling efficiency for RNA compared to the conventional substrate biotin-phenol (biotin-tyramide, BP) when used for APEX2-mediated proximity labeling [1]. This substantial increase in signal intensity directly translates to enhanced sensitivity and depth of coverage in spatial transcriptomics experiments.

APEX2 Proximity labeling RNA biotinylation

High Spatial Specificity: Complete Capture of Mitochondrial Transcriptome with Zero Cytoplasmic Background

When APEX2 is targeted to the mitochondrial matrix, Biotin-Aniline labeling achieves exceptionally high spatial specificity, enabling the capture of all 13 mitochondrial messenger RNAs (mRNAs) while detecting none of the cytoplasmic RNAs [1]. This demonstrates that the labeling radius is tightly confined to the intended subcellular compartment.

Spatial transcriptomics APEX-seq Mitochondrial RNA

Validated Purity and Quality: ≥98% by HPLC Ensuring Reproducible Results

Biotin-Aniline is commercially available with a guaranteed purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This high level of chemical purity is essential for minimizing batch-to-batch variability and ensuring consistent performance in sensitive proximity labeling assays.

Chemical purity Quality control Reproducibility

Proven Utility in Orthogonal Proximity Labeling Method (miniSOG/RinID)

Beyond APEX2, Biotin-Aniline has been validated as a highly reactive nucleophilic probe for a genetically encoded photocatalytic protein labeling method (RinID) utilizing the miniSOG protein [1]. In a panel of nucleophilic compounds, biotin-conjugated aniline was identified among the top-performing probes for this application. When applied to the mitochondrial matrix, this method captured 477 mitochondrial proteins with 94% specificity [1].

Protein labeling miniSOG Spatial proteomics

Biotin-Aniline: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


APEX-seq for High-Resolution Subcellular Transcriptome Mapping

This scenario involves the use of Biotin-Aniline with genetically targeted APEX2 to biotinylate RNA within a specific subcellular compartment (e.g., mitochondrial matrix, nucleus, ER). The ~25-fold higher RNA labeling efficiency compared to biotin-phenol [1] is critical for achieving sufficient signal for downstream RNA-seq library preparation, ensuring deep coverage of the local transcriptome. The high spatial specificity, as evidenced by capturing all mitochondrial mRNAs with no cytoplasmic background [1], is essential for generating accurate and contamination-free spatial gene expression maps.

Spatial Proteomics Using MiniSOG (RinID) with Biotin-Aniline

In this application, Biotin-Aniline serves as a nucleophilic probe for the RinID method, where the miniSOG protein generates singlet oxygen to label proximal proteins. The identification of Biotin-Aniline as a highly reactive probe from a chemical panel [1] and its demonstrated ability to capture 477 mitochondrial proteins with 94% specificity [1] makes it a powerful tool for spatial proteomics. This method is particularly useful for mapping protein organization in organelles and studying dynamic processes like protein trafficking.

High-Confidence Proximity Labeling Workflows Requiring Minimal Off-Target Signal

Any proximity labeling experiment where spatial resolution is paramount and off-target background must be minimized will benefit from Biotin-Aniline. The evidence of capturing 13 mitochondrial mRNAs and zero cytoplasmic RNAs [1] demonstrates an exceptionally clean labeling radius. This performance characteristic is vital for studies investigating compartment-specific functions, such as local translation at synapses or RNA localization during cell polarization, where even low-level contamination from other cellular regions could confound interpretation.

Replacement of Biotin-Phenol in Established APEX2 Workflows for Nucleic Acid Targets

Laboratories currently using biotin-phenol (BP) for APEX2 labeling but seeking to expand their analysis from proteins to include nucleic acids, or to improve the sensitivity of their RNA labeling, should adopt Biotin-Aniline. The direct head-to-head comparison showing ~25-fold higher RNA labeling efficiency over BP [1] provides a clear, quantitative justification for switching substrates. This substitution can unlock new experimental capabilities, such as APEX-seq, without requiring changes to the genetic targeting strategy or core APEX2 expression system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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